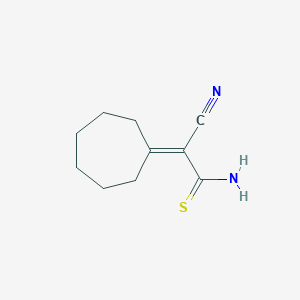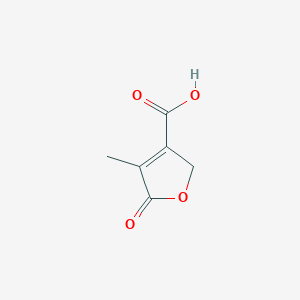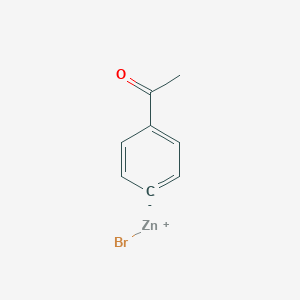
Zinc, (4-acetylphenyl)bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, (4-acetylphenyl)bromo-: is an organozinc compound that features a zinc atom bonded to a (4-acetylphenyl)bromo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (4-acetylphenyl)bromo- typically involves the reaction of a (4-acetylphenyl)bromo compound with a zinc reagent. One common method is the use of a Grignard reagent, where the (4-acetylphenyl)bromo compound reacts with magnesium to form a Grignard reagent, which is then treated with a zinc halide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of Zinc, (4-acetylphenyl)bromo- may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. This includes maintaining an inert atmosphere, controlling temperature, and using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Zinc, (4-acetylphenyl)bromo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Zinc, (4-acetylphenyl)bromo- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a precursor for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential role in drug development and as a tool for probing biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in medicinal chemistry .
Industry: In the industrial sector, Zinc, (4-acetylphenyl)bromo- is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable bonds with other elements make it valuable in material science .
Mechanism of Action
The mechanism of action of Zinc, (4-acetylphenyl)bromo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the (4-acetylphenyl)bromo group. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. The (4-acetylphenyl)bromo group provides a reactive site for substitution and other reactions .
Molecular Targets and Pathways: In biological systems, Zinc, (4-acetylphenyl)bromo- may interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Zinc, (4-methylphenyl)bromo-
- Zinc, (4-ethylphenyl)bromo-
- Zinc, (4-methoxyphenyl)bromo-
Comparison: Zinc, (4-acetylphenyl)bromo- is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to its analogs. The acetyl group can participate in additional reactions, such as nucleophilic addition and condensation, making it more versatile in synthetic applications .
Properties
CAS No. |
135579-88-3 |
|---|---|
Molecular Formula |
C8H7BrOZn |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
bromozinc(1+);1-phenylethanone |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-7(9)8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PJGXUQPVDPATHT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)


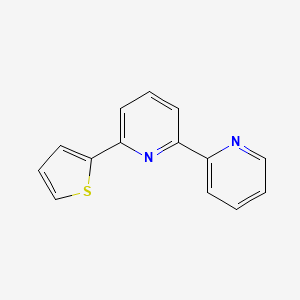
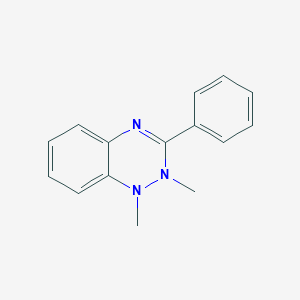
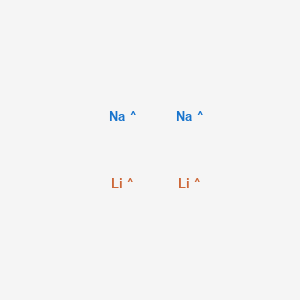
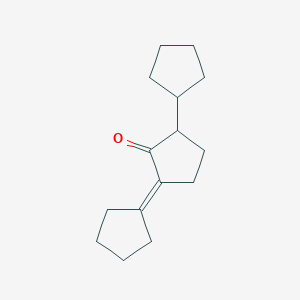
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)

